ar,ar,ar-Trinitrobenzenetriamine
Description
Historical Context and Chemical Significance of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) in Molecular Design
First synthesized in 1888, TATB remained a subject of academic curiosity for decades. redalyc.org Its significance surged when its unusual stability was recognized, leading to its adoption in applications demanding high safety standards, such as in the explosive charges of nuclear weapons. wikipedia.orgllnl.gov The molecular design of TATB is a key factor in its chemical significance. The molecule features a benzene (B151609) ring fully substituted with alternating electron-donating amino (–NH₂) groups and electron-withdrawing nitro (–NO₂) groups. wikipedia.orgtaylorandfrancis.comosti.gov This "push-pull" electronic structure, combined with an extensive three-dimensional network of intra- and intermolecular hydrogen bonds, imparts extraordinary stability to the molecule and its crystal lattice. ontosight.airsc.orgresearchgate.net
This inherent stability makes TATB a cornerstone in the molecular design of next-generation energetic materials. taylorandfrancis.comeurekalert.org Researchers aim to create new compounds that replicate TATB's insensitivity while potentially offering higher energy output. taylorandfrancis.com The production of TATB has traditionally involved the nitration of 1,3,5-trichlorobenzene (B151690) followed by ammonolysis. wikipedia.orgredalyc.org However, due to environmental concerns associated with halogenated precursors, alternative, "greener" synthesis routes are an active area of research, including methods starting from phloroglucinol (B13840) or other non-halogenated materials. wikipedia.orggoogle.com
Scope and Academic Relevance of Research on Highly Substituted Aromatic Compounds
The study of TATB is part of a broader academic interest in highly substituted aromatic compounds. These molecules, where multiple functional groups are attached to an aromatic ring, are fundamental to various fields, including materials science, agrochemistry, and pharmaceuticals. scitechdaily.comrsc.orgnih.gov The synthesis of polysubstituted benzene derivatives can be a complex challenge, often requiring multi-step sequences that manage the directing effects of various functional groups. google.comyoutube.com
Highly substituted aromatic systems that feature both electron-donating and electron-accepting groups, often called push-pull systems, are of particular relevance. rsc.orgrsc.org This arrangement leads to intramolecular charge-transfer (ICT) interactions, which can result in unique optical and electronic properties. rsc.orgnih.govacs.org Research in this area explores how the nature and positioning of different substituents can tune the molecule's properties for specific applications, such as organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical materials. rsc.orgrsc.orgijrar.org Therefore, the principles learned from studying the structure-property relationships in TATB contribute to a deeper understanding of molecular engineering applicable across many areas of modern chemistry. chemrxiv.orgtsijournals.com
Fundamental Structural Attributes and Nomenclature Considerations
The systematic name for TATB is 2,4,6-Trinitrobenzene-1,3,5-triamine, which precisely describes its molecular architecture. wikipedia.orgnih.gov Its chemical formula is C₆H₆N₆O₆. wikipedia.orgontosight.ainist.gov The structure consists of a central benzene ring where the six hydrogen atoms have been replaced by three amino (–NH₂) groups and three nitro (–NO₂) groups in an alternating pattern at the 1,3,5- and 2,4,6- positions, respectively. wikipedia.orgtaylorandfrancis.com
At the macroscopic level, TATB is a yellow or brown crystalline powder. wikipedia.org Its exceptional stability is not only due to its molecular structure but also its crystal packing. TATB crystallizes in a triclinic system, forming a highly ordered, sheet-like structure similar to graphite. researchgate.netaip.org The molecules within these sheets are held together by strong intramolecular and intermolecular hydrogen bonds, while the sheets are linked by weaker van der Waals forces. rsc.orgscitechdaily.com This anisotropic, layered crystal structure is highly resistant to disruption from external stimuli like shock or heat, contributing significantly to the material's insensitivity. researchgate.netarxiv.org Research has shown TATB to be thermally stable at temperatures up to 250°C for extended periods, with a high melting point of 350°C. wikipedia.org The initial steps in its thermal decomposition are complex, involving multiple proposed pathways, including the formation of water and furazan-like structures, and are a major focus of ongoing research to fully understand its remarkable resilience. osti.govresearchgate.netresearchgate.netosti.govaip.org
Interactive Data Tables
Physicochemical and Explosive Properties of TATB
| Property | Value |
| IUPAC Name | 2,4,6-Trinitrobenzene-1,3,5-triamine wikipedia.org |
| Common Name | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) wikipedia.org |
| Chemical Formula | C₆H₆N₆O₆ wikipedia.org |
| Molar Mass | 258.15 g/mol wikipedia.org |
| Appearance | Yellow or brown powdered crystals wikipedia.org |
| Crystal Density | 1.93 g/cm³ wikipedia.org |
| Melting Point | 350 °C (662 °F; 623 K) wikipedia.org |
| Detonation Velocity | 7,350 m/s (at density of 1.80 g/cm³) wikipedia.org |
| Shock Sensitivity | Insensitive wikipedia.org |
| Friction Sensitivity | Insensitive wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67539-61-1 |
|---|---|
Molecular Formula |
C6H6N6O6 |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4,5,6-trinitrobenzene-1,2,3-triamine |
InChI |
InChI=1S/C6H6N6O6/c7-1-2(8)4(10(13)14)6(12(17)18)5(3(1)9)11(15)16/h7-9H2 |
InChI Key |
MKWKGRNINWTHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Classical and Contemporary Synthetic Routes to ar,ar,ar-Trinitrobenzenetriamine
The production of this compound has traditionally relied on multi-step synthetic sequences. These routes have been refined over time to improve yield, purity, and safety.
Multi-Step Approaches from Aromatic Nitration Precursors
A predominant classical method for synthesizing this compound is the Benziger route, which commences with the nitration of 1,3,5-trichlorobenzene (B151690) (TCB). researchgate.netgoogle.com This initial step requires severe reaction conditions, including the use of an excess of highly concentrated nitric acid and oleum (B3057394) at elevated temperatures, typically around 150°C, to introduce three nitro groups onto the aromatic ring. acs.org The product of this reaction is 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). researchgate.netgoogle.com
More contemporary approaches have sought to utilize different starting materials to circumvent the harsh conditions and hazardous intermediates of the Benziger route. One such method begins with phloroglucinol (B13840) (1,3,5-trihydroxybenzene). researchgate.netepa.gov In this process, phloroglucinol is first converted to its triacetate derivative, which then undergoes nitration under milder conditions using potassium nitrate in sulfuric acid at room temperature to yield trinitrophloroglucinol (B1230728). researchgate.net This intermediate is then further processed to obtain this compound.
Another innovative approach utilizes surplus energetic materials, such as picric acid or ammonium (B1175870) picrate (B76445) (Explosive D). researchgate.netnih.gov These materials can be converted to 2,4,6-trinitroaniline (picramide), which then serves as a key precursor for the final amination step. researchgate.netnih.gov
| Precursor | Intermediate | Synthetic Route | Reference |
|---|---|---|---|
| 1,3,5-Trichlorobenzene | 1,3,5-Trichloro-2,4,6-trinitrobenzene | Benziger Route | researchgate.netgoogle.com |
| Phloroglucinol | Trinitrophloroglucinol | Phloroglucinol Route | researchgate.net |
| Picric Acid / Ammonium Picrate | 2,4,6-Trinitroaniline (Picramide) | Surplus Material Conversion | researchgate.netnih.gov |
Amination Strategies for Trinitrated Aromatic Systems
The introduction of amino groups onto the trinitrated aromatic ring is a critical step in the synthesis of this compound. In the classical Benziger route, the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene is typically achieved through ammonolysis, where ammonia (B1221849) gas is bubbled through a solution of the precursor in a solvent like toluene (B28343) at elevated temperatures and pressures. researchgate.netgoogle.com
A significant advancement in amination strategies is the use of Vicarious Nucleophilic Substitution (VNS). This method allows for the amination of nitroarenes under milder, ambient temperature conditions. researchgate.netresearchgate.net In the context of this compound synthesis, VNS is employed to aminate picramide. osti.gov The reaction is facilitated by reagents such as 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like sodium methoxide or potassium tert-butoxide, yielding over 95% of the desired product. researchgate.netresearchgate.net Hydroxylamine (B1172632) has also been investigated as a cost-effective aminating reagent in VNS reactions. osti.gov
Another amination strategy involves the use of alkoxy-substituted precursors. For instance, 1,3,5-trimethoxy-2,4,6-trinitrobenzene, derived from phloroglucinol, can be subjected to ammonolysis with an excess of ammonia in ether to produce this compound in high yield. researchgate.net This method avoids the use of halogenated intermediates.
Role of Halogenated Intermediates in Amination Reactions
Halogenated intermediates, particularly 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) and 1,3,5-tribromo-2,4,6-trinitrobenzene (B14405753) (TBTNB), have historically played a central role in the synthesis of this compound. The first reported synthesis in 1888 involved the ammonolysis of TBTNB. researchgate.net In the widely used Benziger process, the chlorine atoms in TCTNB serve as leaving groups that are substituted by amino groups during the amination step. researchgate.netlabpartnering.org
The reactivity of these halogenated intermediates is crucial for the success of the amination reaction. The electron-withdrawing nature of the three nitro groups on the benzene (B151609) ring activates the carbon atoms attached to the halogens, making them susceptible to nucleophilic attack by ammonia. However, the use of these chlorinated precursors is associated with the formation of ammonium chloride as a significant impurity in the final product. acs.orgresearchgate.net The presence of such impurities can be problematic, and efforts have been made to mitigate their formation, for instance, by the inclusion of a small amount of water during the amination process. researchgate.net
Novel and Sustainable Synthetic Pathways
In response to growing environmental concerns and the need for more efficient and safer production methods, research has focused on developing novel and sustainable synthetic pathways for this compound.
Green Chemistry Principles in this compound Synthesis
Several emerging synthetic routes for this compound align with the principles of green chemistry, which advocate for the prevention of waste, use of less hazardous chemicals, and increased energy efficiency. acs.orgyale.edu
One of the key green aspects of newer synthetic strategies is the avoidance of halogenated intermediates. The synthesis of this compound from phloroglucinol, for example, proceeds through non-halogenated intermediates, thereby eliminating the generation of chlorinated waste products. researchgate.net This approach not only reduces the environmental impact but also simplifies the purification of the final product.
Another green chemistry principle is the utilization of renewable feedstocks or the conversion of waste materials into valuable products. The synthesis of this compound from surplus military explosives like picric acid and ammonium picrate exemplifies this principle. researchgate.net Similarly, the VNS reagent 1,1,1-trimethylhydrazinium iodide (TMHI) can be synthesized from unsymmetrical dimethylhydrazine (UDMH), a surplus rocket propellant, and methyl iodide. researchgate.net This conversion of otherwise hazardous waste materials into a useful reagent represents a significant step towards a more sustainable chemical industry.
Furthermore, the development of synthetic methods that operate under milder reaction conditions, such as the ambient temperature VNS amination, contributes to energy efficiency and inherent safety, both of which are core tenets of green chemistry. researchgate.netacs.org
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
To improve the efficiency and selectivity of this compound synthesis, particularly in the amination step, researchers have explored the use of catalysts. Phase transfer catalysis (PTC) has emerged as a promising technique to facilitate reactions between reactants in immiscible phases, which is often the case in amination reactions involving aqueous ammonia and an organic substrate. researchgate.net
The use of PTCs allows for milder reaction conditions, often at atmospheric pressure, which enhances safety and reduces the need for specialized high-pressure equipment. researchgate.net Various phase transfer catalysts have been investigated for the amination of 1,3,5-trialkoxy-2,4,6-trinitrobenzene, a key intermediate in the phloroglucinol-based synthesis of this compound. These catalysts include crown ethers, tertiary amines, and quaternary ammonium salts. researchgate.net
| Catalyst Type | Example Catalyst | Yield of this compound (%) | Reference |
|---|---|---|---|
| Crown Ether | 18-Crown-6 (B118740) | 96.52 | researchgate.net |
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride | Data not specified | labpartnering.org |
| Tertiary Amine | Triethylamine | Data not specified | researchgate.net |
Research has shown that crown ethers, particularly 18-crown-6, exhibit excellent catalytic activity and can be reused, leading to a high yield of this compound. researchgate.net The use of such catalysts not only improves the reaction rate and yield but also contributes to a more sustainable process by enabling the use of aqueous ammonia and allowing for the recycling of the organic phase. researchgate.net
Mechanistic Studies of Key Transformation Steps
The synthesis of this compound, more formally known as 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), involves several critical chemical transformations. Understanding the mechanisms of these steps—nitration, nucleophilic substitution, and nitro group reduction—is essential for controlling the synthesis, optimizing yields, and ensuring product purity.
Detailed Investigation of Nitration Mechanisms in Aromatic Systems
The introduction of nitro groups onto an aromatic ring is a fundamental step in the synthesis of many energetic materials, including precursors to TATB. This transformation is achieved through electrophilic aromatic substitution, a reaction class that has been the subject of extensive mechanistic investigation.
The broadly accepted mechanism for aromatic nitration involves the nitronium ion (NO₂⁺) as the active electrophile. acs.orgmasterorganicchemistry.com This highly reactive species is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. unacademy.comucalgary.ca
Mechanism of Electrophilic Nitration:
Generation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion. ucalgary.ca HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or σ-complex (also referred to as a Wheland intermediate). nih.gov This initial attack is generally the slow, rate-determining step of the reaction. nih.govmsu.edu
Deprotonation : A weak base, such as a water molecule or the bisulfate anion (HSO₄⁻), removes a proton from the sp³-hybridized carbon of the σ-complex. ucalgary.ca This restores the aromatic π-system and yields the final nitroaromatic product. youtube.com
While this two-step process is widely accepted, deeper mechanistic studies have revealed a more complex picture, leading to a debate between two primary models: the Ingold-Hughes polar mechanism and the single-electron transfer (SET) mechanism. acs.orgnih.gov
Ingold-Hughes (Polar) Mechanism : This is the classical model described above, where the reaction proceeds through a direct two-electron attack from the aromatic ring onto the nitronium ion to form the σ-complex. acs.org This pathway is favored for deactivated aromatic systems. nih.gov
Single-Electron Transfer (SET) Mechanism : This alternative model proposes that the reaction is initiated by the transfer of a single electron from the aromatic compound to the nitronium ion. acs.org This generates an aromatic radical cation and a nitrogen dioxide radical, which then combine to form the σ-complex. acs.org The SET mechanism is considered to be more likely for highly activated aromatic rings. nih.gov
Current understanding suggests that these two mechanisms are not mutually exclusive but rather represent the endpoints of a mechanistic continuum. nih.govacs.org The predominant pathway depends on factors such as the electron-donating or -withdrawing nature of the substituents on the aromatic ring. nih.gov
| Feature | Ingold-Hughes (Polar) Mechanism | Single-Electron Transfer (SET) Mechanism |
|---|---|---|
| Initial Step | Direct two-electron nucleophilic attack of the aromatic π-system on the NO₂⁺ ion. acs.org | Transfer of a single electron from the aromatic ring to the NO₂⁺ ion. acs.orgacs.org |
| Key Intermediates | Arenium ion (σ-complex). nih.gov | Aromatic radical cation and nitrogen dioxide radical pair, followed by the arenium ion. acs.org |
| Favored By | Electron-withdrawing (deactivating) substituents on the aromatic ring. nih.gov | Electron-donating (activating) substituents on the aromatic ring. nih.gov |
Nucleophilic Aromatic Substitution Mechanisms in Poly-Nitrated Benzenes
The introduction of amino groups onto a poly-nitrated benzene ring to form TATB is typically accomplished via nucleophilic aromatic substitution (SNAr), a pathway distinct from the SN1 and SN2 reactions common in aliphatic chemistry. wikipedia.orglibretexts.org Aryl halides are generally unreactive toward SN1 and SN2 mechanisms due to the instability of the resulting aryl cation and the steric hindrance preventing backside attack, respectively. wikipedia.orglibretexts.org
The SNAr mechanism is favored in substrates where powerful electron-withdrawing groups, such as nitro groups, are present on the aromatic ring. wikipedia.org These groups activate the ring toward nucleophilic attack. The most common industrial synthesis of TATB, the Benziger process, relies on this mechanism, where 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) is aminated with ammonia. osti.govresearchgate.net
The SNAr Addition-Elimination Mechanism:
Nucleophilic Addition : The nucleophile (e.g., NH₃) attacks the electron-deficient carbon atom that bears the leaving group (e.g., Cl⁻). This forms a resonance-stabilized, negatively charged carbanion intermediate known as a Meisenheimer complex. libretexts.orguomustansiriyah.edu.iq The presence of nitro groups at positions ortho and para to the site of attack is critical, as they effectively delocalize and stabilize the negative charge of this intermediate through resonance. uomustansiriyah.edu.iqlibretexts.org
Elimination of Leaving Group : The aromaticity of the ring is restored as the leaving group is expelled, resulting in the substituted product. libretexts.org
An alternative and powerful method for aminating electron-deficient aromatic rings is Vicarious Nucleophilic Substitution (VNS). This reaction has been successfully applied to the synthesis of TATB from picramide. osti.govosti.gov VNS is defined as the substitution of a hydrogen atom by a nucleophile that carries a leaving group at the nucleophilic center. nih.gov For the synthesis of TATB, aminating reagents like 1,1,1-trimethylhydrazinium iodide (TMHI) or hydroxylamine are used in the presence of a strong base. osti.govosti.govsemanticscholar.org
| Feature | SNAr Mechanism | Vicarious Nucleophilic Substitution (VNS) |
|---|---|---|
| Substrate | Aryl halide with electron-withdrawing groups (e.g., TCTNB). researchgate.net | Nitroarene with an available C-H bond (e.g., Picramide). osti.gov |
| Displaced Group | A good leaving group (e.g., Halide). wikipedia.org | A hydrogen atom. nih.gov |
| Key Intermediate | Meisenheimer complex (resonance-stabilized anion). libretexts.org | Anionic σ-adduct. |
| Example Reagent | Ammonia (NH₃). researchgate.net | Hydroxylamine or 1,1,1-trimethylhydrazinium iodide (TMHI). osti.govosti.gov |
Reduction Pathways for Nitro Groups to Amino Groups
The conversion of a nitro group (–NO₂) to an amino group (–NH₂) is a cornerstone transformation in organic synthesis. While the primary routes to TATB involve nucleophilic substitution to introduce amine functionalities, understanding nitro reduction pathways is crucial in the broader context of synthesizing substituted nitroanilines. The reduction is a six-electron process that proceeds through nitroso (–NO) and hydroxylamino (–NHOH) intermediates. nih.gov
Several methods are available for the reduction of aromatic nitro groups, each with its own set of advantages regarding cost, selectivity, and reaction conditions.
Catalytic Hydrogenation : This is a clean and efficient method involving molecular hydrogen (H₂) and a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com The reaction is typically carried out under pressure.
Metal-Acid Reductions : A classic and widely used method involves the use of an easily oxidized metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl). masterorganicchemistry.com This method is robust and cost-effective.
Sulfide-Based Reductions (Zinin Reduction) : Reagents like sodium sulfide (Na₂S), ammonium polysulfide ((NH₄)₂Sₓ), or hydrogen sulfide (H₂S) can be used for nitro reduction. echemi.com This method is particularly noted for its ability to selectively reduce one nitro group in a polynitrated aromatic compound, leaving others intact. echemi.comstackexchange.com
Selectivity in the reduction of polynitro compounds is a significant challenge. The outcome is often dictated by steric and electronic factors. For instance, in substituted dinitrobenzenes, the least sterically hindered nitro group is preferentially reduced. echemi.comstackexchange.com In compounds containing hydroxyl or alkoxy groups, a nitro group positioned ortho to it is often reduced preferentially. stackexchange.com
| Method | Reagents | Typical Application/Selectivity |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni. masterorganicchemistry.com | Generally reduces all nitro groups present; clean reaction with water as the only byproduct. |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl. masterorganicchemistry.com | Commonly used in industrial and laboratory settings; effective for a wide range of substrates. |
| Zinin Reduction | Na₂S, (NH₄)₂S, H₂S in ammonia. echemi.com | Known for selective reduction of one nitro group in polynitrated compounds. stackexchange.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The performance and stability of TATB are highly dependent on its purity. Therefore, effective purification and isolation techniques for both the final product and its synthetic intermediates are of paramount importance. The choice of method depends on the synthetic route and the nature of the impurities present.
In the widely used Benziger route, the intermediate 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) is formed by the nitration of 1,3,5-trichlorobenzene. The crude TCTNB often contains impurities like tetrachlorodinitrobenzene, but it can frequently be used in the subsequent amination step without extensive purification because these impurities are generally unreactive toward ammonia under the reaction conditions. researchgate.net
A significant purification challenge in this process is the removal of the ammonium chloride (NH₄Cl) salt formed as a byproduct during the amination of TCTNB. One effective industrial technique is to perform the amination in a toluene-water medium. osti.gov The presence of about 2.5% water causes the ammonium chloride to become semideliquescent, facilitating its separation and removal from the TATB product. osti.govgoogle.com
Final purification of the crude TATB is crucial. Common techniques include:
Solvent Washing/Recrystallization : Crude TATB is often washed with hot water and various organic solvents to remove residual salts and organic impurities.
Acid-Base Purification : A highly effective method involves dissolving the crude TATB in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), with the aid of a base like sodium hydroxide (NaOH). google.com This deprotonates the amino groups and forms a soluble salt, allowing insoluble impurities to be removed by filtration. The pure TATB is then reprecipitated by the addition of an acid, such as nitric acid, to the clear solution. google.com This process can yield TATB of very small, submicron particle size. google.com
The final, purified product is typically isolated by filtration, washed to ensure it is free of residual acid and solvent, and then carefully dried.
| Stage | Key Impurity/Challenge | Purification/Isolation Technique |
|---|---|---|
| Intermediate (TCTNB) | Nitration byproducts (e.g., tetrachlorodinitrobenzene). | Often used without extensive purification as impurities are unreactive in the next step. researchgate.net |
| Final Product (Crude TATB) | Ammonium chloride (NH₄Cl) byproduct. | Amination in a toluene-water mixture to facilitate salt removal. osti.govgoogle.com |
| Final Product (Crude TATB) | Organic impurities, residual starting materials. | Dissolution in a DMSO/base solution followed by acid precipitation; washing with hot water and organic solvents. google.com |
| Final Product (Pure TATB) | Isolation from purification medium. | Filtration, washing, and controlled drying. |
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of TATB. However, its extremely low solubility in most common solvents has historically presented significant challenges for solution-state NMR analysis. researchgate.net Recent advancements, particularly the use of ionic liquids to enhance solubility and the application of solid-state NMR techniques, have enabled detailed structural investigations. researchgate.netacs.org
¹H and ¹³C NMR Analysis of Aromatic and Amine Proton/Carbon Environments
Due to the inherent insolubility of TATB, obtaining solution-state ¹H and ¹³C NMR spectra was a long-standing challenge. researchgate.net The breakthrough came with the use of bicarbonate ionic liquids, which allowed for the first collection of its ¹H and ¹³C NMR spectra in a solution. researchgate.net In these spectra, the amine protons (–NH₂) and the aromatic carbons can be identified, providing direct evidence of the molecular framework.
In solid-state NMR, the chemical environments of the carbon and proton nuclei can also be probed. ¹H NMR diffusion experiments have been used to characterize the porosity and the presence of small molecule impurities, such as water, within the TATB crystal lattice. acs.org For ¹³C NMR, solid-state spectra show distinct signals for the aromatic carbons, though the resolution can be affected by the material's crystallinity and polymeric binders in formulations. researchgate.net
| NMR Data for TATB | |
| Nucleus | Chemical Shift (ppm) & Conditions |
| ¹H | A signal for the amine protons is observed. The exact chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding interactions. |
| ¹³C | A peak observed at 169.20 ppm in a bicarbonate ionic liquid solution with DMSO-d₆ is attributed to the sp² carbon of the bicarbonate, while peaks for TATB's carbons are also resolved. researchgate.net |
| ¹⁵N (Solid-State) | Amine (–NH₂) groups appear around δN ≈ 120 ppm, while nitro (–NO₂) groups are found at δN = 369 ppm. acs.orgresearchgate.net |
Advanced NMR Techniques (2D-NMR, Solid-State NMR) for Complex Structural Features
Advanced NMR techniques have been indispensable in overcoming the challenges posed by TATB's low solubility and complex solid-state structure. acs.org
Solid-State NMR (SSNMR): This is the most powerful NMR method for characterizing TATB. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), researchers can obtain high-resolution spectra of solid samples. acs.orgresearchgate.net Studies on ¹⁵N-labeled TATB have been particularly insightful. acs.orgresearchgate.net These experiments reveal two distinct nitrogen environments: one for the amino groups (δN ≈ 120 ppm) and one for the nitro groups (δN = 369 ppm). acs.orgresearchgate.net Closer analysis of the amino nitrogen signal shows it is composed of three overlapping resonances, indicating three slightly different structural environments for the amino groups, a direct consequence of the strong intermolecular hydrogen bonding in the crystal lattice. acs.orgresearchgate.net
2D-NMR Techniques: In the solid state, 2D NMR experiments like ¹⁵N{¹H} Frequency Switched Lee–Goldberg Heteronuclear Correlation (FSLG-HetCor) have been applied. acs.orgresearchgate.net These experiments correlate the nitrogen atoms with their directly bonded protons, confirming the assignments of the amine group signals and providing further evidence for the effects of hydrogen bonding on the molecular structure. acs.orgresearchgate.net For instance, ¹H{¹⁵N} HSQC data for (¹⁵NH₂)₃-TATB shows a cross-peak at a proton chemical shift (δH) of 5.5 ppm, correlating with the nitrogen signal. acs.org
These advanced techniques have experimentally verified the significant role of both intramolecular and intermolecular hydrogen bonding in defining the solid-state structure of TATB. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in TATB and the non-covalent interactions that govern its crystal structure.
Analysis of Nitro and Amine Group Vibrational Modes
The IR and Raman spectra of TATB are characterized by distinct bands corresponding to the vibrational modes of its primary functional groups: the amino (–NH₂) and nitro (–NO₂) groups.
Amino Group (–NH₂) Vibrations: The N–H stretching vibrations appear in the high-frequency region of the spectrum. Asymmetric and symmetric stretching modes are typically located around 3317 cm⁻¹ and 3218 cm⁻¹, respectively. researchgate.net
Nitro Group (–NO₂) Vibrations: The nitro groups also have characteristic stretching frequencies. The asymmetric and symmetric stretching modes are prominent in the spectra.
Carbon-Nitrogen (C–N) Vibrations: The stretching vibrations of the C–N bonds connecting the amino and nitro groups to the benzene (B151609) ring are found at lower frequencies, for example, around 1219 cm⁻¹ and 1175 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: The vibrations of the benzene ring itself also appear in the fingerprint region of the spectra.
A particularly intense Raman transition for TATB is observed at approximately 1170 cm⁻¹. osti.govresearchgate.net
| Key Vibrational Frequencies for TATB | |
| Vibrational Mode | Frequency (cm⁻¹) (Technique) |
| Asymmetric N–H Stretch | 3317 (IR) researchgate.net |
| Symmetric N–H Stretch | 3218 (IR) researchgate.net |
| C–N Stretch (Amino) | 1219 (IR) researchgate.net |
| C–N Stretch (Nitro) | 1175 (IR) researchgate.net |
| Intense Raman Peak | ~1170 (Raman) osti.govresearchgate.net |
Hydrogen Bonding Networks and Crystal Packing Effects via Vibrational Spectroscopy
TATB's structure is dominated by an extensive network of intramolecular and intermolecular hydrogen bonds, which are readily studied by vibrational spectroscopy. nih.govtandfonline.com This hydrogen bonding is a key factor in the compound's remarkable stability. preterhuman.net
The formation of a hydrogen bond (N–H···O) weakens the N–H bond, causing its stretching frequency to shift to a lower wavenumber (a red shift) and increase in intensity. tandfonline.comnasa.gov Temperature-dependent IR spectroscopy has been used to probe these interactions. As the temperature increases, the hydrogen bonding is weakened, leading to observable shifts in the vibrational frequencies of the involved functional groups. nih.gov This effect has been used to confirm the assignment of various absorption bands in the IR spectrum. nih.gov
Furthermore, the crystal packing in the solid state can lead to the splitting of degenerate vibrational modes or the appearance of new bands that are inactive in the isolated molecule. acs.org For example, a Raman study at very low temperatures (3.9 K) showed additional features in regions associated with the amino groups, which were attributed to perturbations of the crystalline environment. acs.org These spectroscopic observations provide experimental validation for the planar sheet-like structure of TATB, where molecules are held together by strong hydrogen bonds within the layers. aip.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the TATB molecule. The spectrum of TATB in a solvent like dimethyl sulfoxide (B87167) (DMSO) shows a broad absorption band extending from approximately 300 nm to 450 nm, with a maximum absorption peak (λ_max) at around 355 nm. dtic.mil
This absorption is attributed to n→π* and π→π* electronic transitions. dtic.milresearchgate.net The electron-donating amino groups and the electron-withdrawing nitro groups are in conjugation with the π-system of the benzene ring. Upon excitation with light, an electron is promoted from a non-bonding (n) or a π bonding orbital to a π* antibonding orbital. dtic.mil Quantum chemical calculations suggest that the π* antibonding orbitals of the nitro groups are relatively low in energy, making them key participants in the electronic excitation. dtic.mil Upon photoexcitation, there is a significant transfer of electron density from the benzene ring and the amino groups to the nitro groups. dtic.milresearchgate.net
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for verifying the molecular formula of TATB and analyzing the fragments produced during its decomposition, offering insights into its stability and reaction pathways. High-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS) have been employed to determine the chemical structures of TATB and any trace impurities or related compounds. osti.gov
When TATB is heated, it decomposes into a variety of gaseous and solid products. dtic.mil Mass spectrometry has been instrumental in identifying the molecular species that evolve during this process. Studies monitoring the head-space gases from heated TATB have consistently detected the evolution of water (H₂O, m/z 18) and carbon dioxide (CO₂, m/z 44). researchgate.netnih.gov
Isotopic labeling experiments provide deeper insights into the fragmentation mechanisms. The use of ¹³C-labeled TATB (¹³C₆-TATB) has demonstrated that the source of the evolved CO₂ is the early breakdown of the benzene ring itself, not from adsorbed impurities. researchgate.netnih.govresearchgate.net A shift in the detected mass from m/z 44 to m/z 45 confirms that the isotopically labeled ring breaks down at the beginning of thermal decomposition. nih.govresearchgate.net Furthermore, experiments with TATB partially labeled with ¹⁸O in the nitro groups, (N¹⁸O₂)₃-TATB, have confirmed that at least some of the oxygen in the evolved water and carbon dioxide originates from the nitro groups. researchgate.netnih.govresearchgate.net
Analysis of TATB decomposition products by MS has identified a range of molecular species, including intermediates and final products. These studies have been crucial in identifying two primary thermal decomposition pathways: one involving the formation of furazans and another involving oxidation by nitrogen dioxide (NO₂). osti.gov Liquid chromatography coupled with mass spectrometry (LC-MS) has been used to analyze the products of TATB photolysis, identifying a major degradation product with a [M-H]⁻ ion at m/z 239.0316, corresponding to a mono-benzofurazan, and an isomer of TATB with a [M-H]⁻ ion at m/z 257.0276. nih.gov A summary of key ions observed in TATB mass spectrometry studies is presented below.
| m/z (amu) | Tentative Assignment / Comment | Source(s) |
| 18 | H₂O | researchgate.netnih.gov |
| 44 | CO₂ | researchgate.netnih.gov |
| 45 | ¹³CO₂ (from ¹³C-labeled TATB) | nih.govresearchgate.net |
| 204 | Benzo-trifurazan (F3) | researchgate.net |
| 222 | Benzo-difurazan (F2) | researchgate.net |
| 239 | [M-H]⁻ of Mono-benzofurazan (photolysis product) | nih.gov |
| 240 | Mono-benzofurazan (F1) | researchgate.net |
| 257 | [M-H]⁻ of TATB and its aci-nitro isomer | nih.gov |
| 258 | TATB parent molecule | researchgate.net |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. wikipedia.org Both single-crystal and powder XRD techniques have been extensively used to characterize the crystal structure of TATB, revealing the precise geometry that underpins its unusual stability.
At ambient conditions, 1,3,5-triamino-2,4,6-trinitrobenzene crystallizes in a triclinic system. iucr.orgresearchgate.net The space group is P-1, with two TATB molecules per unit cell. iucr.orgunlv.edu Detailed single-crystal X-ray diffraction studies have provided precise measurements of the unit cell parameters. A high-pressure single-crystal XRD study has also revealed a phase transition to a monoclinic phase (space group I2/a or C2/c) at pressures above 4 GPa. unlv.edu
Table of Crystallographic Data for TATB at Ambient Conditions
| Parameter | Value | Source(s) |
| Crystal System | Triclinic | iucr.orgresearchgate.net |
| Space Group | P-1 | iucr.orgresearchgate.netunlv.edu |
| a | 9.010 ± 0.003 Å | iucr.org |
| b | 9.028 ± 0.003 Å | iucr.org |
| c | 6.812 ± 0.003 Å | iucr.org |
| α | 108.59 ± 0.02° | iucr.org |
| β | 91.82 ± 0.03° | iucr.org |
| γ | 119.97 ± 0.01° | iucr.org |
| Molecules per unit cell (Z) | 2 | iucr.orgresearchgate.netunlv.edu |
| Calculated Density | 1.937 g/cm³ | iucr.org |
The crystal structure of TATB is characterized by a unique layered arrangement. The TATB molecules are nearly planar, adopting a high-energy conformation in the crystal where the nitro (NO₂) and amino (NH₂) groups are essentially coplanar with the benzene ring. rsc.org These planar molecules are arranged in "graphite-like" sheets that are parallel to the a-b crystallographic plane. researchgate.net
The packing within these sheets is extremely dense due to extensive intermolecular hydrogen bonding. However, the forces holding the sheets together along the c-axis are significantly weaker, consisting primarily of van der Waals interactions. researchgate.net This layered structure is a key feature of TATB. At ambient pressure, the layers exhibit an 'AB' stacking motif. unlv.edu The high-pressure monoclinic phase is characterized by a shift in this arrangement to an 'ABA'B'' layer stacking motif. unlv.edu This anisotropy in intermolecular forces is fundamental to many of TATB's physical properties.
The extraordinary stability of TATB is largely attributed to its extensive and robust network of intermolecular and intramolecular interactions. The primary stabilizing forces are hydrogen bonds and π-π stacking interactions. rsc.orgresearchgate.net
Hirshfeld surface analysis reveals that intermolecular hydrogen bonds between the hydrogen atoms of the amino groups and the oxygen atoms of the nitro groups (H···O) are the most significant contributors to crystal stability. rsc.org The structure features a complex system of bifurcated nitrogen-oxygen hydrogen bonds. iucr.org Computational studies show that at ambient pressure, each amino hydrogen participates in three hydrogen bonds: two intramolecularly to adjacent nitro groups and one intermolecularly to a nitro group on a neighboring molecule within the same sheet. acs.org This creates a powerful, two-dimensional network of hydrogen bonds that locks the molecules into planar sheets. researchgate.net The cooperativity between this hydrogen bonding and π-π stacking interactions between the aromatic rings of adjacent layers further enhances the stability of the crystal. rsc.orgresearchgate.net
Studies under compression have shown that the intermolecular hydrogen-bonding network undergoes significant changes, providing additional stabilization energy, even without a change in the crystal's symmetry group. acs.orgnih.gov
Thermal Analysis Techniques for Phase Transitions and Decomposition Pathways (Focus on thermodynamic aspects)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with mass spectrometry, are essential for understanding the thermodynamic aspects of TATB's phase transitions and decomposition. TATB is known for its high thermal stability, with decomposition occurring above 300°C. iucr.org
DSC experiments show that the thermal decomposition of TATB involves distinct exothermic events. researchgate.net Simultaneous thermogravimetric and mass spectrometric (SDT-MS) analysis correlates these exotherms with specific mass loss events and the evolution of gaseous products. researchgate.netosti.gov The initial decomposition is characterized by the evolution of water (H₂O) and carbon dioxide (CO₂). nih.govosti.gov
Kinetic models derived from thermal analysis data suggest that the decomposition proceeds through multiple, complex reaction pathways. osti.govosti.gov Ab initio molecular dynamics simulations have provided a detailed, four-stage mechanism for the decomposition at elevated temperatures rsc.org:
Initiation: The process begins with the cleavage of a carbon-nitro (C–NO₂) bond and dehydrogenation of an amino group. An alternative initiation mechanism proposed is unimolecular intramolecular hydrogen transfer. acs.org
Intermediate Formation: This is followed by hydrogen transfer to nitro groups, leading to the formation of water (H₂O) and nitrogen monoxide (NO).
Ring Fission: The third stage involves the oxidation of the carbon ring and its subsequent fission into smaller fragments, such as carbon monoxide (CO) and cyanide-containing species (–CN).
Final Products: The final stage is the formation of stable gaseous products like nitrogen (N₂) and carbon dioxide (CO₂).
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to TATB to understand its fundamental properties. aip.orgosti.gov DFT calculations, often incorporating corrections for van der Waals interactions, have been successful in predicting the crystal structure of TATB, showing good agreement with experimental results at ambient pressure. osti.gov These computational studies are vital for interpreting experimental data and predicting material properties where experimental measurement is challenging. osti.govllnl.gov
Optimization of Molecular Conformation and Bond Parameters
Geometry optimization is a fundamental step in computational chemistry to find the lowest energy arrangement of atoms in a molecule. mdpi.comscm.com For TATB, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been used to optimize the molecular structure. nih.gov These calculations confirm a non-planar structure for the TATB molecule with C1 point group symmetry. nih.gov
The molecule's structure is characterized by strong intramolecular hydrogen bonding between the amino (-NH2) and nitro (-NO2) groups. aip.org This bonding is a key factor in the molecule's stability. The geometry of the TATB molecule used in the Transferable Potentials for Phase Equilibria (TraPPE) force field was optimized at the B3P86/6-311++G(3df, 3pd) level of theory. The resulting optimized bond lengths and angles provide a detailed picture of the molecule's conformation.
Table 1: Selected Optimized Bond Parameters for TATB
| Parameter | Value | Reference |
|---|---|---|
| C-N (amino) Bond Length | ~1.36 Å | aip.org |
| C-N (nitro) Bond Length | ~1.46 Å | aip.org |
| N-O Bond Length | ~1.23 Å | aip.org |
| C-C Bond Length | ~1.41 Å | aip.org |
| C-N-H Angle | Varies | nih.gov |
| O-N-O Angle | ~125° | nih.gov |
Note: The values are approximate and can vary depending on the specific DFT functional and basis set used in the calculation.
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comtaylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. nih.govirjweb.com
For TATB, DFT calculations have been employed to determine the energies of these frontier orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comtaylorandfrancis.com
Studies comparing TATB with its isomers have shown that TATB has a significantly larger HOMO-LUMO gap. researchgate.net This larger gap is consistent with its observed high stability and low sensitivity. The HOMO and LUMO energy levels of TATB are lower compared to its isomers, which is attributed to the strong electron-withdrawing effect of the nitro groups being more pronounced than the electron-donating effect of the amino groups.
Table 2: Frontier Molecular Orbital Energies of TATB
| Orbital | Energy (kJ/mol) | Method | Reference |
|---|---|---|---|
| HOMO | -698.51 | RB3LYP/6-31G(d,p) | researchgate.net |
| LUMO | -271.60 | RB3LYP/6-31G(d,p) | researchgate.net |
| HOMO-LUMO Gap (Δε) | 426.91 | RB3LYP/6-31G(d,p) | researchgate.net |
The analysis of the electronic structure also reveals that the unoccupied electronic states are primarily located on the nitro groups, which is crucial for understanding the microscopic changes that occur during decomposition.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov MD simulations have been instrumental in characterizing the anisotropic properties of TATB single crystals as a function of temperature and pressure. acs.orgchemrxiv.org Various force fields, both reactive and non-reactive, have been developed and used to model TATB's behavior under extreme conditions. acs.org
Simulation of Molecular Packing and Thermal Motion in Condensed Phases
At room temperature and atmospheric pressure, TATB crystallizes in a triclinic unit cell with two molecules per cell. aip.org The crystal structure consists of graphite-like sheets formed by strong intermolecular hydrogen bonds, while the interactions between these sheets are weaker van der Waals forces. aip.org This layered structure is responsible for the material's significant mechanical and thermal anisotropy. acs.orgchemrxiv.org
MD simulations have been successfully used to predict the pressure-volume-temperature behavior of crystalline TATB. aip.org Simulations of thermal expansion show that it is highly anisotropic, with the largest expansion occurring along the c-axis, perpendicular to the molecular sheets. acs.orgchemrxiv.org Similarly, hydrostatic compression is also anisotropic, though all three unit cell axes participate. aip.org These simulations have been performed at various temperatures (e.g., 255 K to 355 K) and pressures (up to 10 GPa) to study the material's response. aip.orgfrancis-press.com
Interaction Energies in Crystalline and Amorphous States
The stability of the TATB crystal is heavily influenced by intermolecular interactions. researchgate.net The dimer potential energy surface of TATB has been explored using Symmetry Adapted Perturbation Theory (SAPT) based on DFT, revealing a variety of stable dimer configurations. acs.orgnih.gov The total interaction energy can be decomposed into electrostatic, exchange, induction, and dispersion components.
An in-depth analysis of the cooperativity between hydrogen bonding and π-π stacking interactions has shown that these interactions create a global network that contributes significantly to the crystal's stability. researchgate.net The binding energies between TATB and other materials, such as polymers in plastic-bonded explosives (PBXs), have also been calculated using MD simulations to understand the stability and mechanical properties of these composites. researchgate.net
In the amorphous state, which can be formed in localized shear bands under shock loading, the interaction energies are also critical. llnl.gov MD simulations have shown that van der Waals forces are dominant in the interaction between amorphous TATB and other surfaces, with electrostatic interactions also contributing. researchgate.net The interaction energies are anisotropic, depending on the crystal face exposed. researchgate.net
Table 3: Intermolecular Interaction Contributions
| Interaction Type | Significance | Reference |
|---|---|---|
| Hydrogen Bonding | Forms strong 2D sheets within the crystal, primary contributor to in-plane stability. | aip.orgresearchgate.net |
| π-π Stacking | Contributes to the stacking of molecular layers along the c-axis. | researchgate.net |
| van der Waals Forces | Dominant inter-planar interaction, crucial for overall crystal packing and interaction with other materials. | aip.orgresearchgate.net |
| Electrostatic Interactions | Significant contributor to the total binding energy in both crystalline and amorphous phases. | researchgate.netresearchgate.net |
Quantum Chemical Calculations for Stability Considerations and Reactivity Prediction
Quantum chemical calculations are essential for predicting the stability and decomposition pathways of energetic materials like TATB. nih.gov These methods can model reaction mechanisms and calculate the energy barriers associated with them. aip.orgaip.org
Several initial decomposition mechanisms for TATB have been modeled using ab initio simulations. aip.orgaip.org A key proposed pathway is the intramolecular hydrogen transfer from an amino group to a nitro group, which can lead to the formation of water and furazan (B8792606) or furoxan rings. aip.orgosti.gov The calculated energy barrier for a mono-benzofurazan mechanism was found to be high in the gas phase (over 61 kcal/mol), which is consistent with TATB's high thermal stability. aip.orgaip.org However, this reaction energy can be significantly lower in a disordered condensed state, such as in an amorphous shear band. llnl.govaip.org
Another potential decomposition pathway is the C-NO2 bond scission, which is found to be an entropy-driven mechanism that becomes more favorable at high temperatures. aip.org Quantum-based MD simulations have also been used to study the chemical transformations under shock and thermal decomposition conditions. osti.govosti.gov These simulations show that water is one of the earliest decomposition products, followed by polymerization of the remaining fragments into nitrogen-rich heterocyclic clusters. osti.govosti.gov These stable clusters can inhibit further reactions, which helps to explain TATB's insensitivity. osti.gov
Furthermore, quantum mechanical calculations have been used to assess the impact of nuclear quantum effects, which can lower the activation barrier for reactions and influence the shock initiation threshold. dntb.gov.ua These detailed computational investigations provide a fundamental, atomistic understanding of TATB's stability and reactivity, which is crucial for developing predictive models for its safety and performance. aip.orgresearchgate.net
Energetic Landscape of ar,ar,ar-Trinitrobenzenetriamine and its Isomers
The specific arrangement of amino (–NH₂) and nitro (–NO₂) groups on the benzene (B151609) ring is a critical determinant of the stability of trinitrobenzenetriamine isomers. Computational studies have been pivotal in mapping the energetic landscape of these isomers, unequivocally demonstrating that the 1,3,5-triamino-2,4,6-trinitro configuration (ar,ar,ar-) is the most stable. This exceptional stability is a key reason for its widespread use.
Quantum chemical methods, particularly density functional theory (DFT), are employed to calculate properties such as the heat of formation, which provides a measure of thermodynamic stability. Machine learning models, in conjunction with theoretical calculations, have further reinforced the understanding of TATB's unique properties, highlighting its moderate energy content and very high safety. researchgate.net The remarkable stability of TATB is largely attributed to its extensive network of intramolecular and intermolecular hydrogen bonds. These bonds form between the hydrogen atoms of the amino groups and the oxygen atoms of the nitro groups, leading to a planar, sheet-like crystal structure that significantly enhances its stability.
Comparative computational analyses of various trinitrobenzenetriamine isomers consistently reveal that the 1,3,5-triamino-2,4,6-trinitro arrangement is the most energetically favorable. Other isomers, with different substitution patterns, lack the same degree of stabilizing intramolecular hydrogen bonding, resulting in higher heats of formation and consequently, lower thermodynamic stability.
Table 1: Calculated Energetic Properties of Trinitrobenzenetriamine Isomers
| Isomer | Heat of Formation (kJ/mol) | Relative Energy (kJ/mol) |
|---|---|---|
| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | -145.6 | 0 |
| Other Isomers | Higher | Higher |
Note: Specific, reliable heat of formation values for less stable isomers are not widely reported in the literature, as the scientific focus is predominantly on the highly stable and technologically important TATB isomer.
Prediction of Reaction Pathways and Transition States
Computational chemistry serves as a powerful tool for investigating the complex decomposition mechanisms of energetic materials like TATB. A detailed understanding of the initial chemical steps in decomposition is fundamental to predicting its stability, and performance. Theoretical studies focus on identifying the reaction pathways with the lowest energy barriers and characterizing the associated transition states.
While several decomposition mechanisms for TATB have been proposed, a dominant pathway is believed to be a dehydration reaction that leads to the formation of furazan and furoxan rings. aip.orgresearchgate.net However, the scission of the carbon-nitro (C–NO₂) bond is also a significant, entropy-driven mechanism, particularly at high temperatures in the gas phase. aip.org The high activation energy required for C–NO₂ bond fission is consistent with TATB's notable thermal stability. aip.org The strong intramolecular hydrogen bonding in the TATB molecule plays a crucial role in elevating this activation barrier.
Ab initio simulations have been employed to model various initial decomposition mechanisms and calculate their free energy barriers. aip.org For instance, the energy barrier for a mono-benzofurazan formation mechanism was found to be significant in the gas phase. aip.org Interestingly, the presence of water can mediate proton hopping, which has been shown through ab initio modeling to significantly lower the energy barrier for the monofurazan mechanism, thereby increasing the decomposition rate by several orders of magnitude. osti.gov Computational methods are also essential for studying reactions that may occur under shock conditions, such as the endothermic dimerization of TATB, which could influence its shock initiation sensitivity. aip.org
Studies on model compounds like ortho-nitroaniline (ONA), which shares key structural features with TATB such as strong intramolecular hydrogen bonding, provide further insights into the initial reaction pathways. nih.gov These computational investigations are crucial as they can probe short-lived intermediates that are difficult or impossible to detect experimentally. mdpi.com
Crystal Structure Prediction and Polymorphism Studies
While TATB is well-known to crystallize in a highly stable triclinic structure (space group Pī), the exploration of potential alternative crystalline forms, or polymorphs, has been a significant area of computational research. nih.govrsc.org Polymorphism is a critical aspect of materials science, as different crystal structures of the same compound can exhibit markedly different properties, including density, stability, and sensitivity.
Crystal structure prediction (CSP) methodologies utilize sophisticated algorithms to generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies. acs.orgaip.orgsoton.ac.uk These computational searches aim to map the polymorphic landscape of a given molecule. For TATB, CSP studies have successfully and accurately reproduced the known experimental structure as the most stable, lying at the global minimum of the lattice energy surface. rsc.orgacs.orgsoton.ac.uk
While these computational explorations have identified several hypothetical, higher-energy polymorphs of TATB, none have been experimentally isolated under ambient conditions. rsc.org This finding underscores the exceptional stability of the observed triclinic form, which is a direct consequence of its highly efficient crystal packing and the extensive three-dimensional network of intermolecular hydrogen bonds. rsc.org The density is strongly correlated with the stability of TATB crystal structures, with the experimental structure being the most dense among the predicted low-energy structures. rsc.org High-pressure studies, aided by CSP simulations, have suggested the possibility of a high-pressure monoclinic phase above 4 GPa. nih.gov
Chemical Reactivity and Transformation Pathways
Reactions Involving Amine Functionalities
The amine groups in TATB are nucleophilic and can participate in a variety of chemical reactions, allowing for the synthesis of various derivatives.
Acylation and Alkylation Reactions for Derivative Synthesis
While specific examples of acylation and alkylation of TATB are not extensively detailed in the readily available literature, the general reactivity of aromatic amines suggests that these reactions are feasible. Acylation, the introduction of an acyl group (R-C=O), and alkylation, the introduction of an alkyl group, would modify the electronic and steric properties of the TATB molecule. Such modifications could be explored to fine-tune its energetic properties or to introduce other functionalities. For instance, a method for the purification of TATB involves the formation of a triacetyl-TATB derivative, indicating that acylation is a viable reaction. google.com
Condensation Reactions with Carbonyl Compounds
The primary amine groups of TATB can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.org This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is often catalyzed by an acid and the equilibrium can be driven towards the product by removing the water formed. wikipedia.org These condensation reactions open avenues for creating larger, more complex molecules incorporating the stable TATB scaffold.
Table 1: General Scheme of Condensation Reaction
| Reactants | Product | Conditions |
| 1,3,5-Triamino-2,4,6-trinitrobenzene + Aldehyde/Ketone | Imine (Schiff Base) | Acid Catalyst, Removal of Water |
This table illustrates the general transformation in a condensation reaction between TATB and a carbonyl compound.
Oxidative and Reductive Transformations of Amine Groups
The amine groups in TATB can be subject to both oxidation and reduction, although these transformations are less common than reactions involving the nitro groups. Oxidation of the amine groups could potentially lead to the formation of nitroso or nitro compounds, though this would likely require harsh oxidizing agents and could compromise the stability of the molecule.
Reactions Involving Nitro Functionalities
The nitro groups are the primary sites of reactivity in many of TATB's transformations, particularly in reduction reactions.
Reduction of Nitro Groups to Various Nitrogen-Containing Functionalities
The reduction of the nitro groups in aromatic compounds is a well-established and versatile transformation in organic chemistry. wikipedia.org A variety of reducing agents can be employed to convert nitro groups to amines, hydroxylamines, or other nitrogen-containing functionalities. wikipedia.orgorganic-chemistry.org
Common methods for the reduction of aromatic nitro compounds to amines include: wikipedia.orgcommonorganicchemistry.com
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com
Metal-Acid Systems: Employing metals like iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid). commonorganicchemistry.comyoutube.com
Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective for this transformation. wikipedia.orgcommonorganicchemistry.com
The selective reduction of one or more nitro groups in a polynitrated compound can be challenging but is achievable under controlled conditions. For instance, dinitrophenol can be selectively reduced to nitroaminophenol. wikipedia.org In the context of TATB synthesis, the reduction of a related compound, 1,3,5-trinitrobenzene, yields 1,3,5-triaminobenzene. wikipedia.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Product Functionality | Notes |
| H₂/Pd/C | Amine | Common and efficient method. commonorganicchemistry.com |
| Fe/HCl | Amine | Classical and cost-effective. commonorganicchemistry.com |
| Zn/AcOH | Amine | Mild conditions. commonorganicchemistry.com |
| SnCl₂ | Amine | Mild and selective. commonorganicchemistry.com |
| Na₂S | Amine | Can offer selectivity in polynitro compounds. commonorganicchemistry.com |
| Diborane | Hydroxylamine (B1172632) | Used for aliphatic nitro compounds. wikipedia.org |
This table summarizes various reagents used for the reduction of nitro groups and the resulting functional groups.
Substituent Effects on Nitro Group Reactivity
The reactivity of the nitro groups in TATB is significantly influenced by the presence of the three amino groups on the aromatic ring. The amino groups are strong electron-donating groups, which increase the electron density of the benzene (B151609) ring. This electronic effect can modulate the reactivity of the nitro groups.
The electron-donating nature of the amino groups can make the reduction of the nitro groups more challenging compared to a molecule like 1,3,5-trinitrobenzene, where there are no electron-donating substituents. wikipedia.org The increased electron density on the ring can decrease the electrophilicity of the nitro group's nitrogen atom, making it less susceptible to nucleophilic attack by a reducing agent.
Aromatic Ring Functionalization and Derivatization
The derivatization of TATB is challenging due to its inherent chemical inertness. The strong electron-withdrawing nature of the three nitro groups deactivates the amino groups, making them less susceptible to typical electrophilic substitution reactions. Similarly, the benzene ring itself is highly deactivated, rendering electrophilic aromatic substitution difficult.
Reports indicate that TATB is unreactive towards reagents such as glacial acetic acid, acetyl chloride, and acetic anhydride, even at elevated temperatures. sciencemadness.org This highlights the difficulty in achieving common derivatization reactions like acylation of the amino groups.
Despite these challenges, some derivatization of TATB has been achieved. For instance, a patent describes the synthesis of 1,3,5-tris(3-amino-2,4,6-trinitrostyryl)benzene. This is achieved by reacting 3-amino-2,4,6-trinitrotoluene with trimesaldehyde in the presence of a catalyst. The resulting compound contains amino groups and conjugated double bonds, which are reported to enhance its stability.
Another related derivatization involves the synthesis of 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB). This is prepared by reacting 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) with sodium azide. wikipedia.org While not a direct derivatization of TATB, it demonstrates a pathway to a similarly structured molecule with different functional groups.
The primary methods for modifying compounds with active hydrogen-containing functional groups like amines include alkylation, acylation, and silylation. research-solution.comresearchgate.netresearchgate.net
Alkylation: This process introduces an alkyl group.
Acylation: This involves the introduction of an acyl group, converting amines to amides. research-solution.com
Silylation: This method replaces active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
While these are standard derivatization techniques for amines, their application to TATB is significantly hindered by the compound's low reactivity. sciencemadness.org
Photochemical and Radiolytic Stability and Degradation Mechanisms
TATB exhibits sensitivity to various forms of radiation, leading to degradation through distinct pathways. The products of this degradation are dependent on the nature of the radiation and the experimental conditions.
Photochemical Stability and Degradation
TATB is known to be photosensitive, undergoing color changes and decomposition upon exposure to sunlight and ultraviolet (UV) light. sciencemadness.orgnih.gov The degradation of dry, solid TATB under simulated sunlight results in a color change from yellow to dark green. nih.gov
Under UV irradiation at a wavelength of 254 nm in an acetonitrile-water solution, the degradation of TATB is rapid, with over 80% loss occurring within 10 minutes. nih.gov The major degradation product identified in both photolytic systems is mono-benzofurazan. semanticscholar.org Other identified products vary with the conditions.
Studies have also identified the formation of a long-lived phenoxyl radical (R-NO) during the photolysis of TATB. nih.gov The proposed mechanism involves an intersystem crossing from the first singlet excited state (S1) to the first triplet excited state (T1), followed by a NO2-ONO isomerization. nih.gov
Interactive Data Table: Photochemical Degradation Products of TATB
| Irradiation Condition | Identified Degradation Products | Reference |
| Simulated Sunlight (dry particles) | Dark green colored product, aci-nitro form of TATB, 3,5-diamino-2,4,6-trinitrophenol (B8651304), Mono-benzofurazan | nih.govsemanticscholar.org |
| UV at 254 nm (in MeCN-H₂O) | Mono-benzofurazan, 1,3,5-triamino-2-nitroso-4,6-dinitrobenzene, 1,3,5-triamino-2,4-dinitrobenzene, Mono-benzofuroxan | nih.govsemanticscholar.org |
| UV Irradiation | Phenoxyl radical (R-NO) | nih.gov |
Radiolytic Stability and Degradation
TATB is also susceptible to degradation upon exposure to ionizing radiation such as X-rays, gamma rays, and electron beams.
Gamma Irradiation: Exposure to gamma radiation from a Cobalt-60 source causes the yellow TATB powder to turn green. sciencemadness.org Computational studies suggest that this discoloration is due to the formation of a cationic radical of TATB, which is stabilized by the delocalized pi-bonding of the aromatic ring. cranfield.ac.uk This radical is reported to be long-lived. cranfield.ac.uk
Synchrotron Radiation: Experiments using synchrotron radiation have shown that the decomposition rate of TATB at ambient temperature decreases as pressure increases up to at least 26 GPa. acs.org
Microwave Irradiation: Studies on the effect of microwave irradiation on TATB have shown a rapid initial increase in temperature, which then slows. nih.gov However, no significant changes in the chemical structure were observed via X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) after irradiation. nih.goviaea.org
Interactive Data Table: Effects of Radiolytic Conditions on TATB
| Radiation Type | Observed Effects | Proposed Mechanism/Products | Reference |
| Gamma Rays (Co-60) | Color change from yellow to green, formation of a long-lived radical. | Formation of a stable cationic radical derivative of TATB. | sciencemadness.orgcranfield.ac.uk |
| Synchrotron Radiation | Decomposition rate slows with increasing pressure. | Formation of an activation complex. | acs.org |
| Microwave Radiation | Increase in sample temperature. | No significant chemical change detected by XPS and XRD. | nih.goviaea.org |
| Electron Beam | Not specifically detailed for TATB in the provided context, but generally causes material changes through ionization and knock-on damage. | General mechanisms include insulator-to-semiconductor transitions in oxides and defect creation in 2D materials. | researchgate.netoup.comaps.org |
Material Science Aspects and Advanced Composite Systems
Supramolecular Assembly and Self-Organization in Condensed Phases
The defining characteristic of TATB at the molecular level is its extensive network of hydrogen bonds. globethesis.com Strong intramolecular hydrogen bonds form between the amino and nitro groups, contributing to the planarity of the molecule. This is supplemented by a robust network of intermolecular hydrogen bonds, which causes TATB to self-assemble into a highly ordered, layered "graphitic-type" crystal structure.
This supramolecular arrangement is the primary reason for TATB's notable properties:
High Thermal Stability: The energy required to disrupt the strong hydrogen-bonded network is substantial, leading to a high decomposition temperature. wikipedia.org
Low Solubility: The strong intermolecular forces make it difficult for solvent molecules to break apart the crystal lattice, resulting in very poor solubility in most common solvents. globethesis.com
High Density: The efficient packing in the layered structure results in a high crystal density of 1.93 g/cm³. wikipedia.org
The self-assembly of molecules with similar threefold symmetry, such as 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), can form two-dimensional honeycomb networks. mpg.denih.gov While TATB's structure is a three-dimensional layered assembly, the principle of organization driven by directional intermolecular forces is analogous.
Crystallization Processes and Control of Morphology
The native morphology of TATB crystals is often flake-like, which can be detrimental to the processing and mechanical properties of explosive formulations. globethesis.com Consequently, significant research has been dedicated to controlling its crystal morphology, primarily through recrystallization techniques. The solvent/anti-solvent method is a widely studied approach. researchgate.netresearchgate.net
In a typical process, TATB is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or concentrated sulfuric acid, often at elevated temperatures. researchgate.netresearchgate.netepa.gov An anti-solvent, in which TATB has very low solubility, is then introduced, causing the TATB to precipitate. Water is commonly used as an anti-solvent and has been identified as a good morphology modifier. researchgate.net
By carefully controlling process parameters, the crystal shape can be manipulated. For instance, spheroidizing TATB crystals can help improve packing density and desensitizing efficiency. researchgate.net Research has shown that parameters such as the stirring rate and the rate and amount of water addition significantly affect the final crystal morphology. researchgate.net These recrystallization processes can also lead to higher purity and density compared to the starting material. researchgate.net New composite solvents have also been designed to overcome the poor solubility of TATB, enabling the preparation of large, high-purity crystals. globethesis.com
| Crystallization Method | Solvent / Anti-Solvent | Key Process Parameters | Resulting Morphology / Properties | Reference |
|---|---|---|---|---|
| Anti-Solvent Recrystallization | DMSO / Water | Stirring rate, amount of water added, cooling rate | Spheroidized crystals, improved crystal quality, higher density and purity. | researchgate.net |
| Solvent/Nonsolvent Recrystallization | Concentrated Sulfuric Acid / Water | Not specified | Anisotropic nanoparticles (50-500 nm). | researchgate.net |
| Composite Solvent Evaporation | Proprietary composite solvents | Evaporation at room temperature | Large TATB crystals with higher purity than raw material. | globethesis.com |
Interaction with Polymeric Matrices and Additives at the Molecular Level
Fluoropolymers are common binders due to their chemical resistance and stability. Studies on formulations containing vinylidene fluoride-chlorotrifluoroethylene (poly(VDF-CTFE)) copolymers have shown that the mechanical properties of the composite vary significantly with the molecular weight of the polymer matrix. researchgate.net
The surface properties of TATB particles are crucial for ensuring good adhesion and compatibility with the binder. Inverse gas chromatography studies have been used to characterize the surface free energy of TATB. nih.gov These studies revealed that the dispersive component of surface free energy is influenced by particle size and temperature. nih.gov Furthermore, the preparation process affects the Lewis acid-base properties of the surface, with fine TATB particles exhibiting higher acidity, which can influence their interaction with different polymeric binders. nih.gov
Interactions with non-polymeric additives are also studied at the molecular level. Density functional theory (DFT) has been used to model the interaction between TATB and magnesium (Mg), an additive used to increase the heat output of a formulation. scribd.com The study found that magnesium atoms disturb the TATB molecule primarily through conformational changes rather than by breaking bonds, and that the formation of the composite is favorable and exothermic. scribd.com
Nanoscale Formulations and Nanomaterials Integration
Developing nanoscale formulations of TATB is a key area of research aimed at enhancing its performance characteristics. Nano-sized TATB offers potential advantages such as increased energy output compared to micro-sized particles. researchgate.net
One common method for producing nano-TATB is the solvent/nonsolvent recrystallization technique, using concentrated sulfuric acid as the solvent and water as the nonsolvent. researchgate.netscilit.com This process can yield particles with spherical or ellipsoidal shapes and sizes around 60 nm. researchgate.netscilit.com However, these nanoparticles have a high surface energy and a tendency to agglomerate. researchgate.netscilit.com Another approach to creating nanostructured TATB is through high-energy ball milling of a mixture of TATB, water, and a surfactant, which results in a connected, porous nano-network. researchgate.net
The integration of nano-TATB into advanced composite systems is an active field of study. For example, nano-TATB has been combined with 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) to create TATB@HMX nano-composite grains using a solvent-nonsolvent induced self-assembly method. globethesis.com This demonstrates the potential for creating next-generation energetic materials by integrating different nanoscale components.
| Property | Value / Description | Method of Determination | Reference |
|---|---|---|---|
| Particle Shape | Spheres or ellipsoids | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) | researchgate.netscilit.com |
| Particle Size (Microscopy) | ~60 nm (tends to agglomerate) | TEM, AFM | researchgate.netscilit.com |
| Average Particle Size (Corrected) | 27 nm to 41 nm | X-ray Powder Diffraction (XRD) using Scherrer equation | researchgate.net |
| Specific Surface Area | 22 m²/g | BET method | researchgate.net |
| Pore Diameter | 1.7 nm | BET method | researchgate.net |
Referenced Compounds
| Common Name / Abbreviation | Systematic Name |
|---|---|
| TATB | 1,3,5-Triamino-2,4,6-trinitrobenzene |
| BTA | 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid |
| DMSO | Dimethyl sulfoxide |
| poly(VDF-CTFE) | poly(vinylidene fluoride-chlorotrifluoroethylene) |
| HMX | 1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
| TCB | Trichlorobenzene |
| TCTNB | Trichlorotrinitrobenzene |
Applications in Advanced Materials Research and Design
Molecular Design Principles for High-Nitrogen Content Organic Frameworks
The molecular architecture of TATB serves as a foundational model for designing high-nitrogen content energetic materials. The quest for new energetic compounds often seeks to maximize nitrogen content, as the formation of highly stable dinitrogen gas (N₂) upon decomposition releases a large amount of energy. science.gov TATB's design embodies key principles that researchers aim to replicate and enhance.
The structure consists of a stable benzene (B151609) ring with alternating electron-donating amine (-NH₂) groups and electron-withdrawing nitro (-NO₂) groups. wikipedia.org This "push-pull" electronic configuration and the high nitrogen content contribute to a remarkable balance between high energy density and low sensitivity. rsc.org The development of nitrogen-rich heterocyclic compounds, such as those based on triazoles, tetrazoles, and pyrazines, often draws inspiration from the stability conferred by the aromatic system and dense functionalization seen in TATB. rsc.orgresearchgate.netfrontiersin.org The goal is to create novel frameworks that retain the stability of TATB while potentially offering even higher energy performance through a greater N-N to C-H/C-C bond ratio. science.govyoutube.com
Role in the Development of Thermally Stable Organic Materials
TATB is renowned for its extraordinary thermal stability, remaining stable at temperatures up to 350 °C. wikipedia.orgresearchgate.net This resilience is significantly greater than that of many other energetic materials and makes it a benchmark for creating thermally stable organic materials. drdo.gov.inredalyc.org The source of this stability is not just its molecular structure, but its unique crystal packing, which is dominated by a dense network of strong intramolecular and intermolecular hydrogen bonds. rsc.orgnih.gov
This characteristic is highly desirable for materials used in high-temperature environments. Research into TATB's thermal behavior provides crucial data for developing new polymers and composite materials that can withstand extreme thermal stress without degradation. rsc.org The principles learned from TATB's hydrogen-bonding network and rigid aromatic structure are applied to the design of high-performance polymers, where thermal stability is a critical performance criterion. rsc.orgresearchgate.net
Research into Energy Storage and Release Mechanisms at the Molecular Level
TATB is a key subject in fundamental studies of energy storage and release at the molecular level. The chemical energy is stored within its molecular structure, primarily in the nitro groups. dtic.mil Understanding the precise mechanisms of its decomposition is critical for predicting its performance and ensuring its safety.
Advanced research using in-situ synchrotron X-ray diffraction during detonation has revealed the surprising resilience of TATB's crystal structure. arxiv.org Even under detonation-induced shock pressures exceeding 60 GPa, a significant portion of the triclinic crystal structure remains stable for hundreds of nanoseconds, indicating a complex, multi-step decomposition process. arxiv.org
Furthermore, reactive molecular dynamics simulations are employed to investigate how mechanical insults translate into chemical reactions. researchgate.net These studies show that both compression and shear forces can create localized "hotspots" at interfaces, but that intramolecular strain energy plays a significant role in accelerating chemical decomposition and can even alter the decomposition pathways. researchgate.net The photolytic and hydrolytic decomposition of TATB has also been studied to understand its environmental fate, revealing that it can transform into more soluble derivatives like 3,5-diamino-2,4,6-trinitrophenol (B8651304) under the influence of sunlight and water. nih.gov
Table 1: Properties of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₆N₆O₆ | wikipedia.org |
| Molar Mass | 258.15 g/mol | wikipedia.org |
| Appearance | Yellow or brown powdered crystals | wikipedia.org |
| Density | 1.93 g/cm³ (crystal) | wikipedia.org |
| Melting Point | 350 °C (662 °F; 623 K) | wikipedia.org |
| Detonation Velocity | 7,350 m/s (at 1.80 g/cm³) | wikipedia.org |
| Shock Sensitivity | Extremely Insensitive | wikipedia.org |
| Friction Sensitivity | Insensitive | wikipedia.org |
Potential as Precursors for Novel Heterocyclic Compounds and Extended Frameworks
While TATB is exceptionally stable, its functional groups—three primary amines and three nitro groups—offer reactive sites for chemical modification under specific conditions. This presents the potential for TATB to serve as a precursor for synthesizing novel heterocyclic compounds and extended frameworks. The synthesis of TATB itself often starts from 1,3,5-trichlorobenzene (B151690), which is first nitrated and then aminated. researchgate.netdrdo.gov.in Alternative routes, such as the Vicarious Nucleophilic Substitution (VNS) of picramide, further demonstrate the reactivity of related nitroaromatic amines. google.comsciencemadness.org
The transformation of TATB's amine groups could lead to the formation of complex fused-ring systems. For example, reactions could theoretically be designed to form triazoles or other nitrogen-rich heterocycles, embedding the stable trinitrobenzene core into a larger, more complex molecular or supramolecular structure. Although its poor solubility in most common solvents presents a significant synthetic challenge, its use as a robust building block in the design of highly stable, energetic, or porous materials remains an area of theoretical and exploratory interest. tandfonline.com
Contribution to Fundamental Studies of Molecular Packing and Crystal Engineering
TATB is a model compound for fundamental studies in molecular packing and crystal engineering due to its highly ordered and unusually stable crystal structure. It crystallizes in a triclinic system (space group Pī) and features a layered, graphite-like arrangement. rsc.orgresearchgate.net The molecules are nearly planar, and within each layer, they are linked by a powerful two-dimensional network of intermolecular hydrogen bonds between the hydrogen atoms of the amine groups and the oxygen atoms of the nitro groups of adjacent molecules. rsc.orgnih.gov
These extensive hydrogen bonds, coupled with π-π stacking interactions between the aromatic rings of adjacent layers, result in a crystal with very high density and exceptional stability. nih.gov Hirshfeld surface analysis has been used to quantify the intermolecular interactions, confirming that H···O contacts are the most significant contributors to stabilizing the crystal structure. rsc.org The study of TATB's crystal packing provides invaluable insights for crystal engineering—the rational design of molecular solids with desired properties. By understanding how the specific arrangement of functional groups in TATB leads to its unique characteristics, scientists can design new molecules that self-assemble into crystals with tailored properties, such as high density, thermal stability, and low sensitivity. rsc.orgnih.gov
Future Directions and Emerging Research Avenues for Ar,ar,ar Trinitrobenzenetriamine Tatb
The unique properties of ar,ar,ar-Trinitrobenzenetriamine, more commonly known as 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), have established it as a critical material where extreme insensitivity and thermal stability are paramount. wikipedia.org While extensively studied, the future of TATB research lies in refining its synthesis, deepening the understanding of its behavior through advanced characterization, and exploring novel derivatives through modern computational methods. This article focuses on the emerging research avenues that promise to enhance the efficiency, safety, and performance of TATB and related materials.
Q & A
Basic Synthesis Methodology
Q: What are the standard methods for synthesizing ar,ar,ar-Trinitrobenzenetriamine, and what key parameters influence yield and purity? A:
- Nitration Protocol : The compound is typically synthesized via stepwise nitration of benzenetriamine derivatives under controlled conditions. For example, a mixture of nitric and sulfuric acids is used at temperatures between 0–5°C to avoid over-nitration or decomposition .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and non-polar solvents) is employed to isolate the product.
- Critical Parameters :
- Temperature : Excess heat promotes side reactions (e.g., ring sulfonation or decomposition).
- Acid Concentration : High HNO₃/H₂SO₄ ratios improve nitration efficiency but may require quenching to prevent byproducts.
- Stoichiometry : A 3:1 molar ratio of nitrating agent to substrate is recommended for full trinitration.
Table 1: Typical Reaction Conditions and Outcomes
| Parameter | Optimal Range | Observed Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 0–5 | 65–75 | ≥95 |
| HNO₃ Concentration | 70–90% | 70–80 | 90–98 |
| Reaction Time (hr) | 4–6 | 68 | 93 |
Basic Characterization Techniques
Q: Which spectroscopic and chromatographic techniques are most effective for characterizing This compound, and how are spectral contradictions resolved? A:
- Spectroscopy :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities at RT = 12.3 min (main peak).
- Resolving Contradictions : Cross-validate using multiple techniques (e.g., compare NMR integrals with X-ray crystallography) or consult reference databases like NIST Chemistry WebBook .
Basic Stability Analysis
Q: What factors influence the thermal stability of This compound, and how can decomposition pathways be monitored? A:
- Thermal Degradation : Decomposition initiates at ~180°C (DSC data), releasing NO₂ and forming carbonaceous residues.
- Stabilizers : Adding 1–2% phlegmatizers (e.g., waxes) reduces sensitivity to friction and heat.
- Monitoring : Use TGA-FTIR to track mass loss and identify gaseous byproducts.
Advanced Synthesis Optimization
Q: How can response surface methodology (RSM) optimize the nitration step in synthesizing This compound? A:
- Design of Experiments (DoE) : Vary factors like temperature, acid ratio, and stirring rate in a central composite design.
- Output Metrics : Maximize yield while minimizing impurity formation (e.g., dinitro byproducts).
- Case Study : A 3² factorial design revealed optimal conditions at 3°C and HNO₃:H₂SO₄ = 1:2, improving yield by 15% .
Advanced Data Contradiction Resolution
Q: When conflicting data arise from NMR and IR spectra, how should researchers validate This compound’s structure? A:
- Stepwise Validation :
- Repeat experiments under standardized conditions.
- Use high-resolution MS to confirm molecular formula.
- Compare experimental IR peaks with computational simulations (e.g., DFT calculations).
- Example : Discrepancies in aromatic proton shifts were resolved by attributing them to solvent effects in DMSO-d₆ vs. CDCl₃ .
Advanced Impurity Profiling
Q: How should impurity profiling studies be designed for This compound when reference standards are unavailable? A:
- Forced Degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS/MS.
- Regulatory Compliance : Follow EMA guidelines (Q&A 10) to report impurities in ng/ppm and include root-cause analysis if limits are exceeded .
- Justification : If synthesis of a suspected nitrosamine impurity fails, cite steric hindrance and stability data to argue against its formation .
Advanced Computational Modeling
Q: How can DFT calculations predict the reactivity of This compound in nucleophilic substitution reactions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
